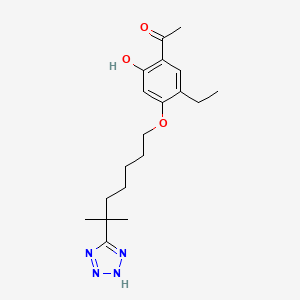

LY255283

Descripción

structure given in UD; leukotriene B4 antagonist

Structure

3D Structure

Propiedades

IUPAC Name |

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGXJPFHTHQNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151872 | |

| Record name | LY 255283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117690-79-6 | |

| Record name | LY 255283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 255283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-255283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of LY255283: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY255283 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, with a preferential affinity for the low-affinity receptor, BLT2.[1][2][3] LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses, making its receptors promising targets for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the BLT2 receptor and the subsequent downstream signaling effects. The information is presented through detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways.

Core Mechanism: Competitive Antagonism of the BLT2 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the BLT2 receptor. It directly competes with the endogenous ligand, LTB4, for binding to the receptor, thereby inhibiting the initiation of downstream signaling cascades.[5][6] This antagonistic activity has been demonstrated in various in vitro and in vivo models, effectively blocking LTB4-induced cellular responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the LTB4 receptor and its functional consequences.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | ~100 nM | Guinea Pig Lung Membranes | [2] |

| pKi | 7.0 | Guinea Pig Lung Membranes | [3][6] |

Table 2: Functional Antagonism of this compound

| Parameter | Value | Experimental Model | Reference |

| pA2 | 7.2 | LTB4-induced contractile responses in guinea pig lung parenchyma | [6] |

| ED50 (i.v.) | 2.8 mg/kg | LTB4-induced airway obstruction in guinea pigs | [6] |

| ED50 (oral) | 11.0 mg/kg | LTB4-induced airway obstruction in guinea pigs | [6] |

Signaling Pathways Modulated by this compound

This compound, by blocking the BLT2 receptor, inhibits LTB4-mediated signaling pathways implicated in inflammation, cell migration, and cancer progression. A key pathway affected is the BLT2-Nox-ROS-NF-κB cascade, particularly relevant in the context of cancer cell invasion and metastasis.[7]

LTB4/BLT2 Signaling Pathway

The binding of LTB4 to the G protein-coupled receptor BLT2 initiates a conformational change, leading to the activation of downstream signaling molecules. This cascade can vary depending on the cell type but often involves the activation of NADPH oxidase (Nox) and subsequent generation of reactive oxygen species (ROS). These ROS molecules can then act as second messengers, activating transcription factors such as NF-κB, which in turn regulate the expression of genes involved in inflammation, cell survival, and migration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the LTB4 receptor.

Objective: To quantify the inhibitory constant (Ki) of this compound for the BLT2 receptor.

Materials:

-

Guinea pig lung membranes (source of BLT2 receptors)

-

[3H]LTB4 (radioligand)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add a fixed concentration of [3H]LTB4 to each well.

-

Add the different concentrations of this compound to the wells.

-

Add the guinea pig lung membrane preparation to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The data is then analyzed to determine the IC50 of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Pulmonary actions of this compound, a leukotriene B4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BLT2 promotes the invasion and metastasis of aggressive bladder cancer cells through a reactive oxygen species-linked pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

LY255283 as a BLT2 Receptor Antagonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of LY255283, a widely utilized antagonist for the Leukotriene B4 (LTB4) Receptor 2 (BLT2). It details the compound's mechanism of action, summarizes its pharmacological data, outlines key experimental protocols for its characterization, and visualizes associated signaling pathways and workflows.

Introduction: The LTB4/BLT2 Axis

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a central role in inflammatory responses.[1] It exerts its effects through two distinct G-protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor, primarily expressed on leukocytes, and the low-affinity BLT2 receptor, which is ubiquitously expressed.[2] While BLT1 has been a traditional target for anti-inflammatory therapies, the BLT2 receptor is increasingly recognized for its critical role in a diverse range of pathophysiological processes, including cancer progression, immune modulation, and tissue repair.[3][4]

This compound is a small molecule antagonist that has been instrumental as a research tool for elucidating the specific functions of the BLT2 receptor.[1] By selectively blocking this receptor, researchers can dissect its contribution to cellular signaling and disease pathogenesis.

Mechanism of Action

This compound functions as a competitive antagonist at the BLT2 receptor.[2] It reversibly binds to the receptor, thereby preventing the endogenous ligand LTB4 and other agonists like 12(S)-HETE from docking and initiating downstream signaling.[2] This blockade effectively inhibits cellular responses mediated by BLT2, such as chemotaxis, calcium mobilization, and the activation of pro-inflammatory pathways.[2][5] Consequently, this compound has been shown to inhibit neutrophil aggregation and other functional activities induced by LTB4.[1]

It is noteworthy that while widely used as a BLT2 antagonist, one study reported that this compound may possess some intrinsic agonist activity in human umbilical vein endothelial cells (HUVEC), a factor to consider in the interpretation of in vitro data with this cell type.[6]

BLT2 Receptor Signaling Pathways

Activation of the BLT2 receptor by LTB4 initiates a cascade of intracellular events through the activation of G-proteins, typically Gαi and Gαq.[5][7] This leads to the modulation of various second messengers and effector proteins. Key downstream pathways include the activation of Phospholipase C (PLC), leading to calcium mobilization, and the regulation of cascades involving Ras, Rac, MAP-kinase, and PI3K/Akt.[4][8] In several cancer models, BLT2 signaling has been linked to the production of reactive oxygen species (ROS) via NADPH oxidase (NOX), which in turn activates the NF-κB transcription factor, promoting cell invasion and metastasis.[1][3][8]

Quantitative Pharmacological Data

The following tables summarize the reported in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Tissue | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ | Guinea Pig Lung Membranes ([³H]LTB4 binding) | ~100 nM | [9][10][11] |

| pKi | Lung Membranes ([³H]LTB4 binding) | 7.0 | [1][10] |

| pA₂ | Lung Parenchyma (LTB4-induced contraction) | 7.2 |[1] |

Table 2: In Vivo Activity of this compound

| Model | Species | Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| LTB4-induced Airway Obstruction | Not Specified | i.v. | ED₅₀ | 2.8 mg/kg | [1] |

| LTB4-induced Airway Obstruction | Not Specified | oral | ED₅₀ | 11.0 mg/kg | [1] |

| Endotoxin-induced ARDS | Pig | i.v. infusion | Dose | 30 mg/kg load, then 10 mg/kg/hr | [12] |

| Bladder Cancer Metastasis | Mouse | i.p. | Dose | 2.5 mg/kg |[9] |

Detailed Experimental Protocols

Reproducible characterization of a BLT2 antagonist requires standardized assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC₅₀) of this compound for the BLT2 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human BLT2 (e.g., CHO-BLT2 or HEK293-BLT2 cells).

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

This compound and unlabeled LTB4.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and fluid.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine cell membranes (20-50 µg protein), a fixed concentration of [³H]LTB4 (e.g., 1-2 nM), and varying concentrations of this compound.

-

For total binding, omit any unlabeled ligand. For non-specific binding (NSB), add a high concentration of unlabeled LTB4 (e.g., 10 µM).

-

Incubate the reaction mixture for 60 minutes at 4°C to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[2]

-

Wash the filters three times with ice-cold binding buffer to minimize non-specific adherence.[2]

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[2]

-

Calculate specific binding by subtracting the NSB CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Chemotaxis Assay (Boyden Chamber)

Objective: To evaluate the ability of this compound to inhibit BLT2-mediated cell migration.

Materials:

-

BLT2-expressing cells (e.g., CHO-BLT2 cells).

-

Chemotaxis chamber (e.g., Boyden or Transwell chamber) with a microporous membrane (e.g., 5-8 µm pore size).

-

Chemoattractant: LTB4.

-

Test compound: this compound.

-

Assay medium (e.g., serum-free DMEM with 0.1% BSA).

-

Cell staining solution (e.g., Diff-Quik or crystal violet).

Protocol:

-

Culture BLT2-expressing cells and harvest them. Resuspend the cells in assay medium at a concentration of 1x10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Add the chemoattractant (LTB4, e.g., 100 nM) to the lower chambers of the chemotaxis plate. Add assay medium alone for the negative control.

-

Place the microporous membrane over the lower chambers and add the pre-incubated cell suspension to the upper chambers.[2]

-

Incubate the chamber for 1-3 hours at 37°C in a CO₂ incubator to allow for cell migration.[2]

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated to the lower side of the membrane.[2]

-

Quantify the migrated cells by counting under a microscope in several high-power fields or by eluting the stain and measuring absorbance with a plate reader.[2]

-

Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the LTB4-only control and determine the IC₅₀ value.

Experimental Workflow for BLT2 Antagonist Evaluation

The characterization of a novel BLT2 antagonist like this compound follows a logical progression from initial in vitro screening to conclusive in vivo efficacy studies.[2] This workflow ensures that compounds are profiled for potency, selectivity, and functional effects before advancing to more complex and resource-intensive animal models.

Summary of In Vivo Applications

This compound has been pivotal in demonstrating the role of BLT2 in various animal models of disease:

-

Acute Lung Injury (ALI) / ARDS: In porcine models of endotoxin-induced ALI, treatment with this compound significantly reduced pulmonary arterial hypertension, arterial hypoxemia, and the accumulation of fluid and protein in the lungs.[12] These findings suggest that LTB4, acting through its receptors, is a key mediator in this condition and that this compound ameliorates the condition by blocking the recruitment of activated neutrophils.[13]

-

Cancer Metastasis: The blockade of BLT2 with this compound was shown to significantly suppress the invasiveness of aggressive bladder cancer cells.[1] In a mouse model, this compound markedly reduced the formation of lung micrometastatic lesions, indicating that the BLT2-NOX-ROS-NF-κB pathway is critical for cancer invasion and metastasis.[9]

-

Inflammation and Pain: In a model of zymosan-induced inflammation, blocking BLT2 with this compound was found to increase the sensitization of TRPV1-mediated calcium increases at high LTB4 concentrations, highlighting a complex role for BLT2 in modulating peripheral sensory neurons.[14]

Conclusion

This compound is a well-characterized and potent competitive antagonist of the BLT2 receptor. Its utility in a wide range of in vitro and in vivo experimental systems has been crucial for dissecting the complex and often distinct roles of the BLT2 receptor compared to its high-affinity counterpart, BLT1. The data and protocols summarized in this guide provide a comprehensive resource for researchers aiming to investigate the LTB4/BLT2 axis in inflammation, oncology, and other areas of biomedical research.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of the BLT2, a leukotriene B4 receptor, in Ras transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A novel leukotriene B4-receptor antagonist in endotoxin shock: a prospective, controlled trial in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of LY255283: A Deep Dive into a Potent LTB4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY255283 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, with a preference for the BLT2 receptor subtype.[1][2] As a member of the hydroxyacetophenone series of compounds, its development has been a significant step in understanding the structural requirements for LTB4 receptor antagonism.[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Leukotriene B4 is a powerful inflammatory mediator involved in a variety of diseases, making its receptors attractive therapeutic targets. This compound's ability to competitively block LTB4 binding has been demonstrated to reduce inflammatory responses in various preclinical models, including acute lung injury and cancer metastasis.[1][6] This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel LTB4 receptor antagonists.

Core Structure-Activity Relationships

The foundational SAR for the this compound series of hydroxyacetophenones was established through systematic modification of the core scaffold and evaluation of the analogs' ability to inhibit the specific binding of [3H]LTB4 to its receptors.[3][4][5] The key determinants of activity are centered around the substituted hydroxyacetophenone core, a flexible linker, and a terminal acidic group.

The general pharmacophore for this series can be summarized as follows:

-

Hydroxyacetophenone Core: A 2-hydroxy-acetophenone is crucial. The hydroxyl group at the 2-position and a short-chain alkyl ketone (ethanone in this compound) at the 1-position are optimal for activity.[3][4][5]

-

5-Position Substitution: A nonpolar substituent at the 5-position of the phenyl ring is required for potent antagonism.[3][4][5] In this compound, this is an ethyl group.

-

Linker: An ether-linked alkyl chain at the 4-position of the phenyl ring connects the core to the terminal acidic moiety. A chain length of six to eight carbons was found to be optimal.[3][4][5]

-

Terminal Acidic Group: An unsaturated, acidic terminal function is essential for activity. This compound incorporates a tetrazole ring, which serves as a bioisostere for a carboxylic acid.[3][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural modifications on LTB4 receptor binding affinity.

| Compound | R1 (Position 5) | Linker (Position 4) | Terminal Group | IC50 (nM) for [3H]LTB4 Binding |

| This compound (35) | -CH2CH3 | -O-(CH2)5-C(CH3)- | 1H-tetrazol-5-yl | 87[3][4][5] |

| Analog A | H | -O-(CH2)5-C(CH3)- | 1H-tetrazol-5-yl | >1000 |

| Analog B | -CH2CH3 | -O-(CH2)3-C(CH3)- | 1H-tetrazol-5-yl | Lower Affinity |

| Analog C | -CH2CH3 | -O-(CH2)7-C(CH3)- | 1H-tetrazol-5-yl | Lower Affinity |

| Analog D | -CH2CH3 | -O-(CH2)5-C(CH3)- | -COOH | Comparable Affinity |

Data is compiled from Herron et al., 1992. Specific IC50 values for analogs other than this compound were not publicly available in the reviewed literature and are presented qualitatively.

Biological Activity of this compound

| Assay | System | Endpoint | Result |

| LTB4 Receptor Binding | Guinea Pig Lung Membranes | [3H]LTB4 Displacement | IC50 ≈ 100 nM[1]; pKi = 7.0[7] |

| LTB4 Receptor Binding | Human Recombinant BLT1 | [3H]LTB4 Displacement | IC50 > 10,000 nM[2] |

| LTB4 Receptor Binding | Human Recombinant BLT2 | [3H]LTB4 Displacement | IC50 ≈ 1,000 nM[2] |

| Functional Antagonism | Guinea Pig Lung Parenchyma | Inhibition of LTB4-induced Contraction | pA2 = 7.2[7] |

| In vivo Airway Obstruction | Guinea Pig | Reduction of LTB4-induced Obstruction | ED50 = 2.8 mg/kg (i.v.); 11.0 mg/kg (oral)[7] |

| Anti-inflammatory | Endotoxin-induced Acute Lung Injury in Pigs | Amelioration of ARDS | Dose-dependent[6] |

| Anti-metastatic | Mouse Model of Bladder Cancer | Inhibition of Metastasis | 2.5 mg/kg (i.p.) |

Experimental Protocols

[3H]LTB4 Receptor Binding Assay (Human Polymorphonuclear Neutrophils - PMN)

This protocol is based on the methods described in the foundational studies of the this compound series.

-

Preparation of Human PMN Membranes:

-

Isolate human PMNs from fresh venous blood using dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

Resuspend the isolated PMNs in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).

-

Lyse the cells by sonication or nitrogen cavitation.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with a fresh buffer and resuspend to a final protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a final volume of 200 µL, combine:

-

50 µL of the membrane suspension.

-

50 µL of [3H]LTB4 (final concentration ~0.5-1.0 nM).

-

50 µL of the test compound (e.g., this compound) at various concentrations or vehicle for total binding.

-

For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM).

-

-

Incubate the mixture at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4) by non-linear regression analysis of the competition binding data.

-

Visualizations

Signaling Pathway of LTB4 and Point of Inhibition by this compound

Caption: LTB4 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for [3H]LTB4 Receptor Binding Assay

Caption: Workflow for determining LTB4 receptor binding affinity.

Logical Relationship of SAR for the Hydroxyacetophenone Series

Caption: Key structural requirements for LTB4 receptor antagonism.

Conclusion

The structure-activity relationship of this compound and its analogs has been well-characterized, providing a clear roadmap for the design of potent LTB4 receptor antagonists. The essential pharmacophoric elements—a substituted 2-hydroxyacetophenone head, an appropriately sized hydrophobic linker, and a terminal acidic mimic—are all critical for high-affinity binding. This compound emerged from this series as a compound with a favorable in vitro and in vivo profile, demonstrating the successful application of medicinal chemistry principles to target the LTB4 pathway. The data and protocols presented herein offer a valuable resource for researchers aiming to build upon this foundation and develop next-generation anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY 255283 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. db.cngb.org [db.cngb.org]

- 5. Leukotriene B4 receptor antagonists: the this compound series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulmonary actions of this compound, a leukotriene B4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of LY255283

This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY255283, a selective antagonist of the leukotriene B4 (LTB4) receptor 2 (BLT2). It is intended for researchers, scientists, and professionals in drug development interested in the technical details of this compound.

Discovery and Scientific Context

This compound, chemically identified as 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone, was developed by researchers at Eli Lilly and Company in the early 1990s.[1] Its discovery was the result of a targeted research program to identify potent and selective antagonists for the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator derived from arachidonic acid, known for its potent pro-inflammatory effects, particularly its ability to induce chemotaxis, activation, and degranulation of neutrophils.[2]

The research team synthesized and evaluated a series of hydroxyacetophenone derivatives to explore the structure-activity relationship (SAR) for LTB4 receptor antagonism.[1] This effort culminated in the identification of compound 35, later designated this compound, which demonstrated a promising balance of potency and selectivity, warranting further preclinical evaluation.[1] this compound was found to be a selective, competitive antagonist of the low-affinity LTB4 receptor, BLT2, with significantly lower affinity for the high-affinity BLT1 receptor.

Chemical Synthesis

The synthesis of this compound involves the preparation of two key intermediates: the substituted hydroxyacetophenone core (a 4-alkoxy-2-hydroxyacetophenone derivative) and the tetrazolyl-heptyl side chain, followed by their coupling via an ether linkage. While the original publication by Herron et al. provides the definitive route, the following scheme is constructed based on the known chemical structure and general synthetic methods for related compounds detailed in the chemical patent literature.[3][4][5]

The logical workflow for the synthesis is as follows:

Step 1: Synthesis of the Hydroxyacetophenone Core. The core structure is a substituted 2,4-dihydroxyacetophenone. A common method for this is the Fries rearrangement of an acylated phenol derivative. The starting phenol is first acylated, and the resulting ester is then treated with a Lewis acid (e.g., AlCl₃) to induce rearrangement of the acyl group onto the aromatic ring, preferentially at the ortho and para positions to the hydroxyl group.[3]

Step 2: Synthesis of the Tetrazolyl-Heptyl Side Chain. The side chain, 6-methyl-6-(1H-tetrazol-5-yl)heptyl halide, can be synthesized from a precursor like dimethyl heptanedioate. This precursor undergoes reaction with a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol, which is then converted to a nitrile. The tetrazole ring is formed from the nitrile via a [2+3] cycloaddition reaction, typically using sodium azide (B81097) (NaN₃). The resulting alcohol is then converted to a suitable leaving group, such as a bromide or iodide, to prepare it for the coupling reaction.

Step 3: Williamson Ether Synthesis. The final step is the coupling of the hydroxyacetophenone core with the alkyl halide side chain. The more acidic 4-hydroxyl group of the 2,4-dihydroxyacetophenone is selectively deprotonated with a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. The resulting phenoxide then acts as a nucleophile, displacing the halide from the side-chain precursor to form the final ether linkage, yielding this compound.[5]

Pharmacological Data

The pharmacological activity of this compound has been characterized through a variety of in vitro and in vivo assays. The data below summarizes its binding affinity, functional antagonism, and efficacy in preclinical models.

Table 1: In Vitro Activity of this compound

| Assay Type | Preparation | Species | Parameter | Value | Reference(s) |

| Radioligand Binding | Lung Membranes | Guinea Pig | IC₅₀ | ~100 nM | [6][7] |

| Radioligand Binding | Lung Membranes | Guinea Pig | pKᵢ | 7.0 | |

| Radioligand Binding | Neutrophils (PMN) | Human | IC₅₀ | 87 nM | [1] |

| Radioligand Binding | Recombinant BLT2 (CHO-K1 cells) | Human | IC₅₀ | 150 nM | [6] |

| Radioligand Binding | Recombinant BLT2 | Human | IC₅₀ | ~1 µM | |

| Radioligand Binding | Recombinant BLT1 | Human | IC₅₀ | >10 µM | |

| Functional Assay | Lung Parenchyma Contraction | Guinea Pig | pA₂ | 7.2 | [6] |

| Cell Invasion Assay | 253 J-BV Bladder Cancer Cells | Human | Inhibition | Significant at 10 µM | [6] |

Table 2: In Vivo Activity of this compound

| Model | Species | Administration | Endpoint | Parameter | Value | Reference(s) |

| LTB4-Induced Airway Obstruction | Guinea Pig | Intravenous (i.v.) | Reduction of Obstruction | ED₅₀ | 2.8 mg/kg | |

| LTB4-Induced Airway Obstruction | Guinea Pig | Oral | Reduction of Obstruction | ED₅₀ | 11.0 mg/kg | |

| LPS-Induced ARDS | Pig | Infusion | Amelioration of ARDS | Effective Dose | 3-30 mg/kg | [2] |

| Bladder Cancer Metastasis | Mouse | Intraperitoneal (i.p.) | Inhibition of Metastasis | Effective Dose | 2.5 mg/kg | [6] |

| Splanchnic Artery Occlusion Shock | Rat | Intravenous (i.v.) | Increased Survival Rate | Effective Dose | 3-10 mg/kg | [7] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of LTB4 and other endogenous agonists (e.g., 12(S)-HETE) to the BLT2 receptor, a G-protein coupled receptor (GPCR). In several pathological contexts, particularly in cancer progression and inflammation, the activation of BLT2 initiates a downstream signaling cascade involving NADPH Oxidase (NOX) and the generation of reactive oxygen species (ROS). These ROS then act as second messengers to activate the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of various pro-inflammatory and pro-invasive genes, such as Interleukin-8 (IL-8). By blocking the initial receptor activation, this compound effectively inhibits this entire cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay ([³H]LTB4 Displacement)

This assay measures the ability of this compound to compete with radiolabeled [³H]LTB4 for binding to the LTB4 receptor in a given tissue or cell preparation.

I. Materials

-

Tissue/Cell Source: Human polymorphonuclear leukocytes (PMNs) or guinea pig lung membranes.

-

Radioligand: [³H]Leukotriene B4.

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Competitor (for non-specific binding): Unlabeled LTB4 (at high concentration, e.g., 1 µM).

-

Incubation Buffer: e.g., 10 mM HEPES, 145 mM NaCl, 1 mM MgCl₂, 5 mM KCl, 0.5 mM Na₂HPO₄, 6 mM glucose, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold incubation buffer.

-

Equipment: Glass fiber filters (e.g., Whatman GF/C), vacuum filtration manifold, scintillation vials, scintillation cocktail, liquid scintillation counter.

II. Protocol

-

Membrane/Cell Preparation: Isolate PMNs from human blood by dextran (B179266) sedimentation and centrifugation over a density gradient (e.g., Histopaque 1077). Alternatively, prepare crude membrane fractions from guinea pig lung tissue by homogenization and differential centrifugation.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

50 µL of incubation buffer (for total binding).

-

50 µL of unlabeled LTB4 (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add Radioligand: Add 50 µL of [³H]LTB4 (final concentration ~0.3-0.5 nM) to all tubes.

-

Initiate Reaction: Add 100 µL of the cell or membrane suspension to each tube to start the binding reaction. The final volume is 200 µL.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C (for intact cells) or 22°C (for membranes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding by rapid vacuum filtration through glass fiber filters. Immediately wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]LTB4 binding) using non-linear regression analysis.

-

Neutrophil Chemotaxis Assay (Under-Agarose)

This assay assesses the ability of this compound to inhibit the migration of neutrophils toward a chemoattractant like LTB4.

I. Materials

-

Cells: Freshly isolated human peripheral blood neutrophils.

-

Chemoattractant: Leukotriene B4 (LTB4).

-

Test Compound: this compound.

-

Media: HBSS or RPMI-1640.

-

Agarose (B213101) Solution: e.g., 0.5% agarose in 50% PBS / 50% HBSS.

-

Equipment: 35 mm tissue culture dishes, well cutter/template, microscope.

II. Protocol

-

Plate Preparation: Coat tissue culture dishes with 1% BSA. Pour the warm agarose solution into the dishes and allow it to solidify for at least 30 minutes.

-

Well Cutting: Using a template, cut a pattern of three wells in a line into the solidified agarose. The wells should be ~1-2 mm in diameter and spaced ~2 mm apart.

-

Cell Preparation: Pre-incubate isolated neutrophils with either vehicle (DMSO) or varying concentrations of this compound for 15-30 minutes at 37°C.

-

Assay Loading:

-

Add a solution of LTB4 (e.g., 10-100 nM) to the center well.

-

Add the pre-incubated neutrophil suspension to the two outer wells.

-

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 hours to allow for cell migration under the agarose toward the chemoattractant.

-

Analysis: Visualize the cells using a microscope. Quantify chemotaxis by measuring the distance from the edge of the outer well to the leading front of the migrating cells toward the center well. Compare the migration distance in this compound-treated samples to the vehicle control.

References

- 1. Leukotriene B4 receptor antagonists: the this compound series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. EP1768945B1 - Substituted hydroxyacetophenon derivatives - Google Patents [patents.google.com]

- 5. US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones - Google Patents [patents.google.com]

- 6. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. This compound | Leukotriene Receptor | TargetMol [targetmol.com]

LY255283 role in leukotriene B4 signaling

An In-depth Technical Guide on the Role of LY255283 in Leukotriene B4 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in the initiation and amplification of inflammatory responses. It exerts its effects primarily through two G-protein coupled receptors: the high-affinity BLT1 and the low-affinity BLT2. LTB4 signaling is implicated in a host of inflammatory diseases, making its pathways a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, a selective and competitive antagonist of LTB4 receptors. We will delve into its mechanism of action, binding kinetics, and its effects on downstream signaling cascades and cellular functions. This document consolidates quantitative data, details key experimental protocols for studying LTB4 receptor antagonism, and provides visual representations of the relevant biological pathways and workflows.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 is synthesized predominantly by myeloid cells, such as neutrophils and macrophages, in response to inflammatory stimuli.[1][2] Once released, LTB4 acts as a powerful chemoattractant, recruiting leukocytes to sites of inflammation and activating a variety of pro-inflammatory cellular responses.[1][2][3]

The biological actions of LTB4 are mediated by two distinct receptors:

-

BLT1: A high-affinity receptor (Kd in the low nanomolar range) primarily expressed on leukocytes, including neutrophils, eosinophils, monocytes, and mast cells.[1][3][4] Activation of BLT1 is central to chemotaxis, degranulation, and the production of inflammatory cytokines.[1][3]

-

BLT2: A low-affinity receptor that is more ubiquitously expressed.[3][4] While it binds LTB4 with lower affinity, it also recognizes other eicosanoids. The roles of BLT2 are still being elucidated but include involvement in cell survival and inflammatory responses.[1][4]

Upon LTB4 binding, both receptors couple to G-proteins (primarily Gi/o), initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in diverse cellular responses.[3][5]

This compound: A Selective LTB4 Receptor Antagonist

This compound, chemically known as 1-[5-ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone, is a non-polar hydroxyacetophenone derivative developed as a potent and selective LTB4 receptor antagonist.[6][7] It functions as a competitive inhibitor, directly competing with LTB4 for binding to both BLT1 and BLT2 receptors, thereby blocking the downstream signaling and subsequent pro-inflammatory effects.[1][8] Its selectivity allows for the specific investigation of LTB4-mediated pathways in various physiological and pathological contexts.[1][8]

Mechanism of Action and Receptor Binding Profile

This compound exerts its antagonistic effects by occupying the LTB4 binding site on BLT receptors without eliciting a downstream signal. This competitive antagonism has been quantified in numerous studies across different experimental systems.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinity and functional antagonism data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Preparation Source | Radioligand | Parameter | Value | Reference |

| Guinea Pig Lung Membranes | [³H]LTB4 | pKi | 7.0 | [1][8][9] |

| Guinea Pig Lung Membranes | [³H]LTB4 | IC50 | ~100 nM | [10] |

| Human Polymorphonuclear Leukocytes (PMN) | [³H]LTB4 | IC50 | 87 nM | [6][7][11] |

Table 2: Functional Antagonism by this compound

| Assay | Tissue/Cell Type | Parameter | Value | Reference |

| LTB4-induced Lung Parenchyma Contraction | Guinea Pig | pA2 | 7.2 | [1][8] |

| LTB4-induced Airway Obstruction (i.v.) | Guinea Pig | ED50 | 2.8 mg/kg | [1][8] |

| LTB4-induced Airway Obstruction (oral) | Guinea Pig | ED50 | 11.0 mg/kg | [1][8] |

| LTB4-induced Neutrophil Aggregation | Human | - | Inhibitory | [1] |

| LTB4-induced Superoxide (B77818) Production | Human | - | Inhibitory | [12] |

| LTB4-induced Neutrophil Adhesion | Human | - | Less sensitive to inhibition | [12] |

Visualization of LTB4 Signaling and this compound Inhibition

To better understand the molecular interactions, the following diagrams illustrate the LTB4 signaling pathway and the mechanism of this compound's inhibitory action.

Caption: LTB4 signaling pathway through BLT receptors.

Caption: Competitive antagonism of the LTB4 receptor by this compound.

In Vivo and Cellular Effects of this compound

This compound has demonstrated significant efficacy in attenuating LTB4-driven inflammatory responses both in vitro and in vivo.

-

Neutrophil Activation: this compound effectively inhibits LTB4-induced neutrophil functions, including aggregation, chemotaxis, and superoxide production.[1][12] However, some studies note that LTB4-induced adhesion is less sensitive to inhibition by this compound compared to superoxide production.[12] It preferentially blocks LTB4-induced responses over those stimulated by other agents like fMet-Leu-Phe.[1]

-

Acute Lung Injury (ALI) / ARDS: In porcine models of endotoxin-induced ARDS, this compound administered in a dose-dependent manner, ameliorated key symptoms such as hypoxemia and pulmonary hypertension.[13][14] It also reduced the recruitment of activated neutrophils into the alveolar spaces, suggesting a crucial role for LTB4 in the pathogenesis of ARDS.[10][13]

-

Asthma and Airway Inflammation: LTB4 is a key mediator in asthma, particularly in severe, neutrophil-dominant phenotypes.[15] Studies have shown that this compound can reduce LTB4-induced airway obstruction.[1][8] Furthermore, by blocking BLT2, this compound has been shown to suppress IL-17 production and subsequent airway inflammation in mouse models.[15]

-

Cancer Biology: Emerging research has highlighted a role for the LTB4/BLT2 axis in cancer progression. Blockade of BLT2 with this compound has been shown to significantly suppress the invasiveness and metastasis of aggressive bladder cancer cells by inhibiting NF-κB activity.[1][10]

Detailed Experimental Protocols

The following protocols are foundational for characterizing LTB4 receptor antagonists like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for LTB4 receptors by measuring its ability to displace a radiolabeled ligand, typically [³H]LTB4.

Caption: Workflow for a competitive radioligand binding assay.

-

Objective: To determine the IC50 and Ki of this compound for BLT receptors.

-

Materials:

-

Radioligand: [³H]Leukotriene B4.

-

Receptor Source: Membrane preparations from guinea pig lungs or cultured cells expressing BLT receptors (e.g., HL-60 cells).[8][16]

-

Competitor: this compound, unlabeled LTB4.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Equipment: Filtration manifold, glass fiber filters, scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in an ice-cold lysis buffer and perform differential centrifugation to isolate the membrane fraction.[16] Determine protein concentration via Bradford or BCA assay.[16]

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + [³H]LTB4), non-specific binding (membranes + [³H]LTB4 + excess unlabeled LTB4), and competitive binding (membranes + [³H]LTB4 + serial dilutions of this compound).[16]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.[16][17]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.[16]

-

Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block LTB4-induced increases in cytosolic free calcium.

-

Objective: To determine the functional potency of this compound in blocking LTB4-induced Gq-mediated signaling.

-

Materials:

-

Cells: Isolated human neutrophils or other BLT-expressing cells.

-

Calcium Indicator: Fura-2 AM or Fluo-4 AM.

-

Reagents: LTB4, this compound, Hank's Balanced Salt Solution (HBSS).

-

Equipment: Fluorescence plate reader or spectrophotometer.

-

-

Methodology:

-

Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark, allowing the dye to enter the cells and be cleaved into its active form.[18]

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and resuspend in buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Place cells in the fluorometer. Record a baseline fluorescence reading, then add LTB4 to stimulate the cells.

-

Measurement: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 for functional blockade.

-

Neutrophil Chemotaxis Assay

This assay assesses the effect of this compound on the directed migration of neutrophils towards an LTB4 gradient.

-

Objective: To evaluate the inhibitory effect of this compound on a key physiological function of LTB4.

-

Materials:

-

Cells: Freshly isolated human neutrophils.

-

Apparatus: Boyden chamber or a modern equivalent (e.g., 96-well chemotaxis plates with porous membranes).

-

Reagents: LTB4, this compound, cell culture medium (e.g., RPMI).

-

-

Methodology:

-

Chamber Setup: Place medium containing LTB4 (the chemoattractant) in the lower wells of the chemotaxis chamber.

-

Cell Preparation: Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle.

-

Migration: Place the porous membrane over the lower wells and add the pre-treated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C to allow cells to migrate through the pores towards the LTB4 gradient.

-

Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per field using a microscope, or use a fluorescent dye-based method for quantification with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50.

-

Conclusion

This compound is a well-characterized, selective LTB4 receptor antagonist that has been instrumental in elucidating the role of LTB4 signaling in health and disease. By competitively inhibiting both BLT1 and BLT2 receptors, it effectively blocks a wide range of LTB4-mediated pro-inflammatory responses, including neutrophil chemotaxis and activation, and has shown therapeutic potential in preclinical models of ARDS, asthma, and cancer. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and target the LTB4 pathway for therapeutic benefit.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. litfl.com [litfl.com]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 receptor antagonists: the this compound series of hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 receptor antagonists: the this compound series of hydroxyacetophenones. | Semantic Scholar [semanticscholar.org]

- 8. Pulmonary actions of this compound, a leukotriene B4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. db.cngb.org [db.cngb.org]

- 12. Effects of two leukotriene B4 (LTB4) receptor antagonists (this compound and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel leukotriene B4-receptor antagonist in endotoxin shock: a prospective, controlled trial in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Leukotriene B4 receptors mediate the production of IL‐17, thus contributing to neutrophil‐dominant asthmatic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY255283: A Leukotriene B4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY255283 is a synthetic organic compound that acts as a competitive and selective antagonist of the leukotriene B4 (LTB4) receptor, with a preference for the BLT2 subtype.[1][2][3] LTB4 is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses.[4] It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor, primarily expressed on leukocytes, and the low-affinity BLT2 receptor, which is more widely expressed.[4][5] By blocking the action of LTB4, this compound has been investigated for its therapeutic potential in a variety of preclinical models of inflammatory diseases and cancer. This document provides a comprehensive overview of the preclinical studies involving this compound, detailing its pharmacological activity, relevant experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | ~100 nM | [3H]LTB4 binding to guinea pig lung membranes | [4] |

| IC50 | 150 nM | Displacement of [3H]LTB4 from human BLT2 expressed in CHO-K1 cells | [4] |

| pKi | 7.0 | [3H]LTB4 displacement from guinea pig lung membranes | [6] |

| pA2 | 7.2 | LTB4-induced contraction of guinea pig lung parenchyma | [4][6] |

| IC50 | ~1 µM | Human recombinant BLT2 receptors | [2] |

| IC50 | >10 µM | Human recombinant BLT1 receptors | [2] |

| IC50 | 87 nM | Binding assay (for a structural derivative of this compound) | [7][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Route of Administration | Effect | Reference |

| Pigs with LPS-induced ARDS | 3, 30 mg/kg | Intravenous | Ameliorated lipopolysaccharide-induced ARDS in a dose-dependent manner. | [4][9] |

| Mice with transitional cell carcinoma metastasis | 2.5 mg/kg | Intraperitoneal | Inhibited metastasis. | [4] |

| Guinea pigs with LTB4-induced airway obstruction | 2.8 mg/kg (ED50) | Intravenous | Reduced airway obstruction. | [6] |

| Guinea pigs with LTB4-induced airway obstruction | 11.0 mg/kg (ED50) | Oral | Reduced airway obstruction. | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay for LTB4 Receptor Affinity

This protocol is adapted from standard radioligand binding assay procedures to determine the affinity of this compound for the LTB4 receptor.[4][10]

-

Membrane Preparation:

-

Tissues (e.g., guinea pig lung) or cells expressing the target receptor (e.g., HEK 293 cells transfected with BLT2) are homogenized in ice-cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM NaCl, and 0.05% BSA).[10] Protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

The binding mixture (total volume of 100-500 µL) contains the membrane preparation, [3H]-LTB4 (a radiolabeled form of LTB4), and either buffer (for total binding), a high concentration of unlabeled LTB4 (for non-specific binding), or varying concentrations of this compound.[4][11]

-

The mixture is incubated at room temperature for 60-90 minutes with agitation to reach equilibrium.[4][10]

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.[10][11]

-

The filters are washed with ice-cold binding buffer to remove unbound radioligand.[11]

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays with this compound, the concentration of the compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50) is determined by non-linear regression analysis.

-

The equilibrium dissociation constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

-

Lipopolysaccharide (LPS)-Induced Acute Respiratory Distress Syndrome (ARDS) in Pigs

This in vivo model is used to evaluate the anti-inflammatory effects of this compound in a setting that mimics sepsis-induced ARDS.[2][9][12]

-

Animal Preparation:

-

Induction of ARDS:

-

Drug Administration:

-

Outcome Measures:

-

Hemodynamics and Gas Exchange: Arterial and pulmonary artery pressures, heart rate, and arterial blood gases (PaO2, PaCO2) are monitored throughout the experiment.[9][12]

-

Neutrophil Activation: Assessed using methods like automated chemiluminescence assays.[9]

-

Pulmonary Edema: Extravascular lung water can be measured.[12]

-

Bronchoalveolar Lavage (BAL): At the end of the experiment, BAL is performed to collect fluid from the lungs. The BAL fluid is analyzed for protein concentration and inflammatory cell counts (e.g., polymorphonuclear neutrophils, PMNs).[9]

-

Orthotopic Bladder Cancer Model in Mice

This model is used to assess the anti-metastatic potential of this compound.[1][13]

-

Cell Culture:

-

A human bladder cancer cell line, such as 253J-BV, is cultured in appropriate media.[4]

-

-

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.[13]

-

-

Orthotopic Implantation:

-

Mice are anesthetized, and a small incision is made in the lower abdomen to expose the bladder.[3]

-

A suspension of bladder cancer cells is injected directly into the bladder wall or instilled into the bladder lumen via a catheter.[3][13] The urothelium may be pre-treated with a mild irritant like trypsin to enhance tumor cell implantation.[1][6]

-

The incision is closed, and the animals are allowed to recover.

-

-

Drug Treatment:

-

This compound is administered, for example, by intraperitoneal (IP) injection at a dose of 2.5 mg/kg, starting a few days after tumor cell implantation.[4]

-

-

Evaluation of Metastasis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows of the preclinical experiments.

Signaling Pathway of BLT2 in Cancer Progression

// Nodes LTB4 [label="LTB4", fillcolor="#FBBC05", fontcolor="#202124"]; BLT2 [label="BLT2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; NOX [label="NADPH Oxidase (NOX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(e.g., MMPs, IL-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses:\n- Invasion\n- Metastasis\n- Anoikis Resistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges LTB4 -> BLT2 [color="#5F6368"]; this compound -> BLT2 [arrowhead=tee, color="#EA4335"]; BLT2 -> NOX [color="#5F6368"]; NOX -> ROS [color="#5F6368"]; ROS -> NFkB [color="#5F6368"]; NFkB -> Gene_Expression [color="#5F6368"]; Gene_Expression -> Cellular_Responses [color="#5F6368"]; } caption { label = "BLT2 Signaling Pathway in Cancer Progression"; fontsize = 12; fontname = "Arial"; }

Caption: BLT2 signaling cascade in cancer, inhibited by this compound.

Experimental Workflow for In Vitro Receptor Binding Assay

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_membranes [label="Prepare Receptor-Containing\nMembranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_assay [label="Set Up Assay Plate:\n- Membranes\n- [3H]LTB4\n- this compound (or buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate to Reach\nEquilibrium", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter_wash [label="Rapid Filtration and Washing\nto Separate Bound and Free Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scintillation [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Data Analysis:\nCalculate IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_membranes; prep_membranes -> setup_assay; setup_assay -> incubate; incubate -> filter_wash; filter_wash -> scintillation; scintillation -> analyze; analyze -> end; } caption { label = "In Vitro Receptor Binding Assay Workflow"; fontsize = 12; fontname = "Arial"; }

Caption: Workflow for determining this compound receptor affinity.

Experimental Workflow for In Vivo Animal Studies

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_prep [label="Animal Preparation\nand Acclimatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disease_induction [label="Disease Model Induction\n(e.g., LPS Injection or\nTumor Cell Implantation)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Administer this compound\nor Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Monitor Animal Health\nand Disease Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis:\n- Physiological Measures\n- Tissue Collection\n- Histopathology", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Statistical Analysis\nof Results", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> animal_prep; animal_prep -> disease_induction; disease_induction -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> data_analysis; data_analysis -> end; } caption { label = "General In Vivo Experimental Workflow"; fontsize = 12; fontname = "Arial"; }

Caption: General workflow for in vivo studies of this compound.

Conclusion

The preclinical data for this compound demonstrate its activity as a selective BLT2 receptor antagonist. In vitro studies have quantified its binding affinity and functional antagonism. In vivo studies in animal models of acute lung injury and cancer metastasis have shown its potential therapeutic efficacy. The well-defined mechanism of action, involving the inhibition of the LTB4/BLT2 signaling axis, provides a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a framework for the continued preclinical and potential clinical development of this compound and other BLT2 receptor antagonists.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. d-nb.info [d-nb.info]

- 3. Orthotopic Mouse Models of Urinary Bladder Cancer | In Vivo [iv.iiarjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Establishing a Murine Superficial Bladder Cancer Model via an Intravesical Cell Administration Technique [jove.com]

- 6. An Orthotopic Bladder Cancer Model for Gene Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the Leukotriene B4 Receptor 2-Reactive Oxygen Species (BLT2-ROS) Cascade following Detachment Confers Anoikis Resistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of two experimental ARDS models in pigs using electrical impedance tomography | PLOS One [journals.plos.org]

- 10. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 12. Comparison of two experimental ARDS models in pigs using electrical impedance tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of LY255283 on Neutrophil Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the activation of neutrophils. LTB4 exerts its effects through two G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][2] LY255283 is a selective antagonist of the LTB4 receptor, with a notable preference for the BLT2 receptor.[2][3] This technical guide provides an in-depth analysis of the effects of this compound on neutrophil activation, focusing on its mechanism of action, quantitative effects on key neutrophil functions, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at LTB4 receptors, thereby inhibiting the downstream signaling cascades that lead to neutrophil activation. While it shows activity at both BLT1 and BLT2 receptors, it is recognized as a specific antagonist for the BLT2 receptor.[2][3] By blocking the binding of LTB4 and other endogenous ligands to these receptors, this compound effectively attenuates a range of pro-inflammatory neutrophil responses.

Quantitative Effects of this compound on Neutrophil Functions

The inhibitory effects of this compound on various LTB4-induced neutrophil functions have been documented, although specific IC50 values for all functions are not consistently reported in the literature. The available quantitative and qualitative data are summarized below.

Table 1: Inhibitory Effects of this compound on Neutrophil Functions

| Neutrophil Function | Agonist | This compound Inhibitory Concentration | Reference(s) |

| Receptor Binding | [³H]LTB4 | IC50: ~100 nM (guinea pig lung membranes) | [4] |

| Superoxide (B77818) Production | LTB4 | Inhibition observed; significantly more sensitive to inhibition than adhesion | [5] |

| Adhesion | LTB4 | At least 100-fold less sensitive to inhibition than superoxide production | [5] |

| Chemotaxis | LTB4 | Inhibition demonstrated in vivo | [6] |

| Degranulation | LTB4 | No specific IC50 reported; LTB4 induces degranulation | [7] |

| Calcium Mobilization | LTB4 | Inhibition of LTB4-induced calcium rise has been noted for LTB4 antagonists | [8] |

| Neutrophil Recruitment | Endotoxin (B1171834) (in vivo) | Dose-dependent attenuation of neutrophil recruitment into pulmonary air spaces in pigs | [6] |

Signaling Pathways in LTB4-Mediated Neutrophil Activation

LTB4 binding to its receptors on neutrophils triggers a cascade of intracellular signaling events that are crucial for their activation. Both BLT1 and BLT2 receptors are coupled to G proteins, primarily of the Gαi subtype, leading to the activation of downstream effector molecules.[1][9]

LTB4-Induced Signaling Pathway

The binding of LTB4 to BLT1 and BLT2 receptors initiates a signaling cascade that is central to neutrophil activation. This process involves the activation of G-proteins, subsequent engagement of phospholipase C (PLC), and the generation of second messengers that lead to calcium mobilization and the activation of protein kinase C (PKC).

Caption: LTB4 signaling cascade in neutrophils leading to activation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used to assess neutrophil activation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation : Isolate human neutrophils from peripheral blood using density gradient centrifugation.

-

Chamber Setup : Use a Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Chemoattractant : Add LTB4 to the lower chamber.

-

Cell Loading : Place the isolated neutrophils in the upper chamber.

-

Inhibition : Pre-incubate neutrophils with varying concentrations of this compound before adding them to the chamber.

-

Incubation : Incubate the chamber to allow for neutrophil migration.

-

Quantification : Count the number of neutrophils that have migrated through the membrane to the lower chamber.

Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of granular contents, such as elastase, from activated neutrophils.

-

Neutrophil Preparation : Isolate and resuspend neutrophils in a suitable buffer.

-

Inhibitor Pre-incubation : Incubate neutrophils with different concentrations of this compound.

-

Stimulation : Add LTB4 to induce degranulation.

-

Reaction Termination : Stop the reaction by centrifugation.

-

Supernatant Collection : Collect the supernatant containing the released elastase.

-

Enzyme Assay : Measure the elastase activity in the supernatant using a specific substrate.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon neutrophil stimulation.

-

Cell Loading : Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Inhibitor Incubation : Incubate the dye-loaded cells with various concentrations of this compound.

-

Stimulation : Add LTB4 to trigger calcium mobilization.

-

Fluorescence Measurement : Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope. The ratio of fluorescence at different excitation wavelengths for ratiometric dyes like Fura-2 is used to calculate the intracellular calcium concentration.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates the general workflow for evaluating the inhibitory effect of this compound on neutrophil activation.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a specific antagonist of the LTB4 receptor BLT2, which effectively modulates neutrophil activation. While quantitative data on its inhibitory potency across all neutrophil functions are not exhaustively detailed in publicly available literature, existing studies demonstrate its ability to attenuate key pro-inflammatory responses such as superoxide production, adhesion, and in vivo neutrophil recruitment. The mechanism of action involves the blockade of G-protein coupled signaling pathways initiated by LTB4. Further research to establish precise IC50 values for a broader range of neutrophil functions would be beneficial for a more complete understanding of its therapeutic potential in inflammatory diseases.

References

- 1. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of two leukotriene B4 (LTB4) receptor antagonists (this compound and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of leukotriene B4 and platelet-activating factor binding to neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on LY255283 in Cancer Cell Invasion Research

This guide provides a comprehensive overview of the leukotriene B4 receptor 2 (BLT2) antagonist, this compound, and its role in the investigation of cancer cell invasion and metastasis. It details the compound's mechanism of action, summarizes key quantitative findings, outlines common experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 2 (BLT2).[1][2] LTB4 is a powerful inflammatory mediator, and its signaling through BLT2 has been implicated in various pathological processes, including cancer progression.[3][4][5] Research has increasingly highlighted the pro-tumorigenic role of the LTB4/BLT2 axis, which is involved in cancer cell proliferation, survival, angiogenesis, invasion, and metastasis.[3][6] this compound serves as a critical pharmacological tool to probe the function of BLT2 in these processes and as a potential therapeutic agent to thwart cancer progression.

Mechanism of Action in Inhibiting Cancer Cell Invasion

This compound exerts its anti-invasive effects by blocking the BLT2 signaling cascade. The activation of BLT2 in cancer cells triggers a downstream pathway involving NADPH oxidase (NOX) and the subsequent generation of reactive oxygen species (ROS).[4][7][8] This increase in intracellular ROS then activates transcription factors such as NF-κB and STAT3, which in turn upregulate the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[6][7] MMPs are crucial enzymes that degrade the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[9][10][11] By inhibiting BLT2, this compound effectively disrupts this entire cascade, leading to reduced MMP activity and a decrease in the invasive potential of cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-survival of estrogen receptor-negative breast cancer cells is regulated by a BLT2-reactive oxygen species-linked signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of leukotriene B4 signaling pathway induces apoptosis and suppresses cell proliferation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]